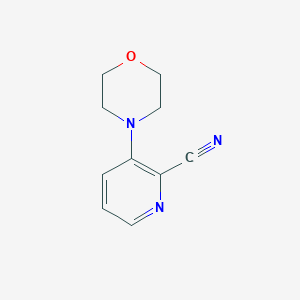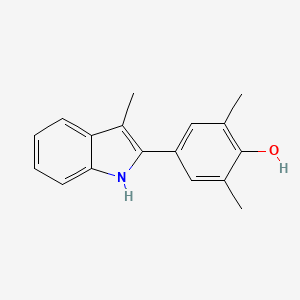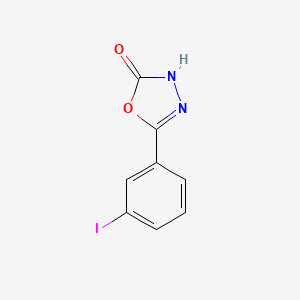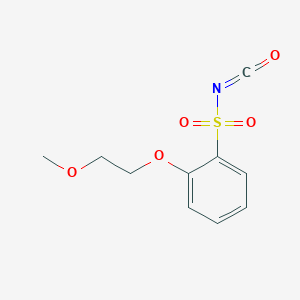
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate is a chemical compound with the molecular formula C10H11NO5S. It is an organic compound that belongs to the class of sulfonyl isocyanates. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-methoxyethoxy)-benzene sulfonyl isocyanate typically involves the reaction of 2-(2-Methoxyethoxy)benzenesulfonyl chloride with a suitable isocyanate source. One common method involves the use of phosgene as the isocyanate source. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form urea derivatives.
Alcohols: Reacts with alcohols to form carbamate derivatives.
Solvents: Common solvents used in these reactions include dichloromethane, toluene, and acetonitrile.
Major Products Formed
Urea Derivatives: Formed from reactions with amines.
Carbamate Derivatives: Formed from reactions with alcohols.
Wissenschaftliche Forschungsanwendungen
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of amine groups.
Biology: Utilized in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of o-(2-methoxyethoxy)-benzene sulfonyl isocyanate involves its reactivity with nucleophiles. The sulfonyl isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of stable urea and carbamate linkages, which are important in various chemical and biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl isocyanate: Similar in structure but lacks the sulfonyl group.
Benzene-1-sulfonyl isocyanate: Similar but lacks the methoxyethoxy substituent.
Uniqueness
o-(2-methoxyethoxy)-benzene sulfonyl isocyanate is unique due to the presence of both the methoxyethoxy and sulfonyl groups, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
89020-61-1 |
|---|---|
Molekularformel |
C10H11NO5S |
Molekulargewicht |
257.27 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C10H11NO5S/c1-15-6-7-16-9-4-2-3-5-10(9)17(13,14)11-8-12/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
SMSHHKNNPMVPMK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC=CC=C1S(=O)(=O)N=C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
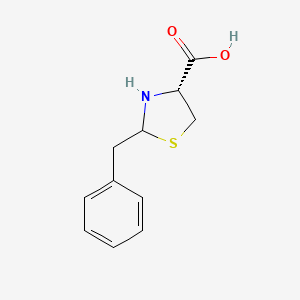
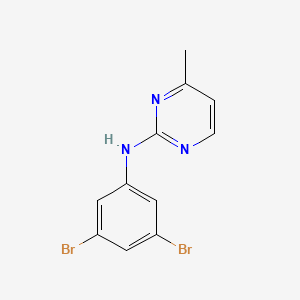
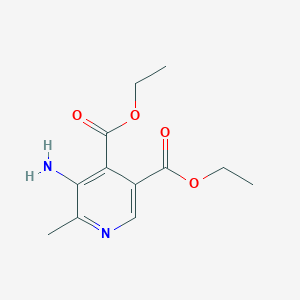
![[2-Bromo-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8681926.png)
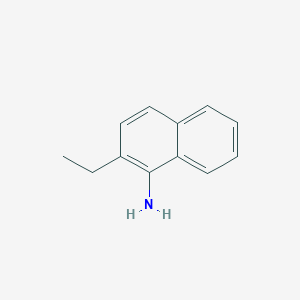
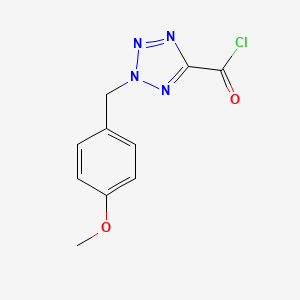
![3-Methylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8681956.png)
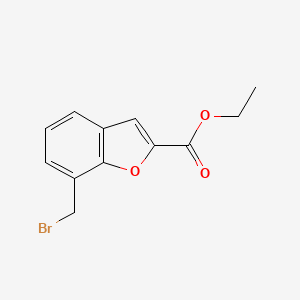
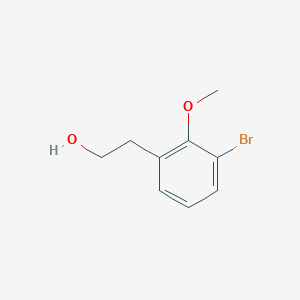
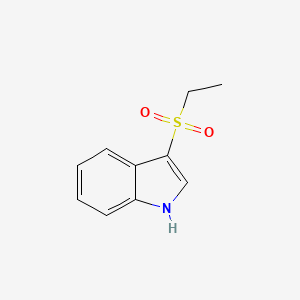
![N-Benzyl-3-bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8681972.png)
